1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide
Description
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a morpholine moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32ClN3O5S/c1-2-30-19-7-6-18(22)15-20(19)31(27,28)25-10-3-5-17(16-25)21(26)23-8-4-9-24-11-13-29-14-12-24/h6-7,15,17H,2-5,8-14,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNXZIKQAVKYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the Morpholine Moiety: The morpholine moiety is attached through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Sulfonamide Bond Reactivity
The sulfonamide group (Ar–SO₂–N) is a critical site for nucleophilic substitution or hydrolysis. Key reactions include:
-
Hydrolysis :
Under acidic (HCl) or basic (NaOH) conditions, the sulfonamide bond may cleave to regenerate the sulfonic acid and amine precursors . For example: -
Electrophilic Substitution :
The electron-withdrawing sulfonyl group activates the adjacent phenyl ring for electrophilic substitution (e.g., nitration, halogenation) at meta/para positions relative to the sulfonamide .
Ethoxy Group Modifications
The ethoxy (–OCH₂CH₃) moiety on the phenyl ring may undergo:
-
Demethylation :
Strong acids (e.g., HBr/AcOH) can cleave the ether bond to form a phenol derivative . -
Alkylation/Dealkylation :
The ethoxy group can be replaced via nucleophilic aromatic substitution (NAS) under catalytic conditions (e.g., AlCl₃) .
Piperidine and Carboxamide Reactivity
The piperidine ring and carboxamide group participate in the following:
-
Amide Hydrolysis :
The carboxamide (–CONH–) can hydrolyze to a carboxylic acid under acidic or basic conditions :Conditions : HCl (6M) or NaOH (40%) at 100°C.
-
Reductive Amination :
The carboxamide may be reduced to a secondary amine using LiAlH₄ or BH₃:
Morpholine Ring Reactions
The morpholine moiety (N-CH₂-CH₂-O-CH₂-CH₂) is generally stable but can undergo:
-
Oxidation :
Strong oxidants (e.g., KMnO₄) may convert morpholine to a ketone or carboxylic acid derivative.
Conditions : KMnO₄ in H₂O under reflux. -
Protonation/Deprotonation :
The tertiary amine in morpholine can act as a base, forming salts with acids (e.g., HCl) .
Comparative Reaction Pathways
The table below summarizes inferred reactivity based on analogous compounds:
Synthetic Precursor Pathways
The compound’s synthesis likely involves:
-
Sulfonylation : Reaction of 5-chloro-2-ethoxyphenylsulfonyl chloride with piperidine-3-carboxylic acid .
-
Carboxamide Formation : Coupling the carboxylic acid with 3-(morpholin-4-yl)propan-1-amine using EDCl/HOBt .
Stability and Degradation
Scientific Research Applications
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide
- 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(piperidin-4-yl)propyl]piperidine-3-carboxamide
Uniqueness
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Biological Activity
The compound 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a piperidine core and morpholine moiety. This compound has garnered attention in various biological studies due to its potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is , and it features several functional groups that contribute to its biological activity. The sulfonamide and morpholine groups are particularly noteworthy for their roles in biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Below, we summarize key findings from various studies.
Antimicrobial Activity
- In Vitro Studies : The compound has shown significant antimicrobial activity against various pathogens. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antiviral Activity
- Inhibition of Viral Replication : Preliminary data suggest that the compound may inhibit viral replication, particularly in viruses such as Hepatitis C virus (HCV). In vitro assays have indicated that it can reduce viral load significantly .
- Cytotoxicity : While assessing antiviral efficacy, the cytotoxic effects on host cells were also evaluated. The compound demonstrated low cytotoxicity, making it a promising candidate for further development .
Anticancer Potential
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. Notably, it exhibited IC50 values in the low micromolar range against several tumor types .
- Mechanistic Insights : The anticancer activity is thought to be mediated through multiple pathways, including modulation of apoptosis-related proteins and inhibition of cell cycle progression .
Data Tables
| Activity Type | Pathogen/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 μg/mL | |
| Antiviral | HCV | EC50 = 0.26 μM | |
| Anticancer | HeLa Cells | IC50 = 0.35 μM |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against multi-drug resistant strains highlighted its potential as a novel antimicrobial agent. The results showed that it outperformed several conventional antibiotics in terms of efficacy .
- Antiviral Research : Another case study focused on the antiviral properties against HCV demonstrated that the compound could significantly lower viral replication rates without causing substantial harm to host cells, suggesting a favorable therapeutic index .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : A modular approach is often employed, starting with the synthesis of the piperidine-3-carboxamide core. Key steps include:
- Sulfonylation : Reacting 5-chloro-2-ethoxyphenylsulfonyl chloride with the piperidine nitrogen under basic conditions (e.g., DIPEA in DCM) .
- Morpholine coupling : Introducing the morpholinylpropyl group via nucleophilic substitution or amide coupling, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Use silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity. Monitor reactions via TLC or LC-MS to optimize yields.
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Characterization :
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., δ 3.5–4.0 ppm for morpholine protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (acetonitrile/water + 0.1% TFA) for optimal resolution .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ≈ 482.1 Da).
Q. How should this compound be stored to maintain stability?
- Storage :
- Store as a lyophilized powder at room temperature in airtight, light-protected containers. Avoid exposure to moisture (use desiccants) and temperatures >30°C .
- For solutions, use anhydrous DMSO or ethanol, and aliquot to prevent freeze-thaw degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic data?
- Approach :
- Bioavailability studies : Compare logP (experimental vs. calculated) to assess lipid solubility. Use Caco-2 cell monolayers to evaluate intestinal permeability .
- Metabolite profiling : Conduct LC-MS/MS on plasma samples from rodent models to identify oxidative or hydrolytic metabolites that reduce efficacy .
- Formulation optimization : Explore prodrug strategies (e.g., esterification of the carboxamide) or nanoemulsions to enhance bioavailability .
Q. What experimental frameworks are effective for elucidating the compound’s mechanism of action?
- Target identification :
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates. Validate hits via Western blot or SPR .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in relevant cell lines (e.g., cancer) to identify synthetic lethal partners .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound treatment .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?
- SAR strategy :
- Substituent variation : Systematically modify the 5-chloro-2-ethoxyphenyl group (e.g., replace Cl with F or CF3) to assess steric/electronic effects on target binding .
- Scaffold hopping : Replace the piperidine ring with azetidine or pyrrolidine to evaluate conformational flexibility impacts .
- Docking studies : Use X-ray crystallography (if available) or homology models to predict binding poses and guide rational design .
Q. What methodologies address discrepancies in cytotoxicity data across cell lines?
- Troubleshooting :
- Dose-response normalization : Use Hill slopes to compare potency (EC50) and efficacy (Emax) across cell types. Account for variations in metabolic activity (e.g., MTT vs. ATP assays) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify unintended interactions contributing to cytotoxicity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in enzyme inhibition vs. cellular activity assays?
- Root-cause analysis :
- Membrane permeability : Measure intracellular compound concentrations via LC-MS. If low, consider efflux pump inhibitors (e.g., verapamil for P-gp) .
- Protein binding : Assess serum protein binding using equilibrium dialysis; high binding may reduce free compound availability .
- Orthogonal assays : Validate enzyme inhibition in cell lysates (to bypass permeability barriers) and compare with whole-cell data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
